molecular formula C₄₂H₇₂O₁₅ B1146075 Momordicoside A CAS No. 75801-95-5

Momordicoside A

Cat. No. B1146075
CAS RN: 75801-95-5
M. Wt: 817.01
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

Momordicoside A, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).

Chemical Reactions and Properties

The chemical reactivity and properties of momordicoside A, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions momordicoside A undergoes can provide insights into its bioactivity and potential utility in various biological contexts.

Physical Properties Analysis

The physical properties of momordicoside A, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of momordicoside A, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).

Scientific Research Applications

  • Biological Activities and Potential Medicinal Value : Momordicoside has been reported to possess several important biological functions such as reducing blood sugar, enhancing immunity, controlling secretion, and exhibiting anti-oxidative properties. It also has potential functions in reducing cholesterol levels, adjusting substance metabolism, and bacteriostasis, indicating extensive biological activities and potential edible and medicinal value (Ning, 2008).

  • Physiological Functions and Food Applications : The physiological functions of momordicoside include hypoglycemic, anti-tumor, anti-virus, anti-HIV effects, and enhancing human immunity. Its bacteriostatic properties and applications in food areas have also been reviewed (Zhou Wei, 2009).

  • Impact on Macrophage Phenotypes and Lung Carcinoma Lesions : Momordicoside G, related to Momordicoside A, can regulate macrophage phenotypes to stimulate efficient repair of lung injury and prevent urethane-induced lung carcinoma lesions. It selectively suppresses M1 macrophages to stimulate M2-associated lung injury repair and prevent inflammation-associated lung carcinoma lesions (Du et al., 2019).

  • Antidiabetic Activities : Various cucurbitane glycosides, including momordicosides, isolated from bitter melon, have shown benefits for diabetes and obesity. These compounds stimulate GLUT4 translocation and increase the activity of AMP-activated protein kinase (AMPK), which are essential for glucose uptake and fatty acid oxidation (Tan et al., 2008).

  • Antibacterial Properties : Momordicosides have demonstrated antibacterial effects against various bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and optimal antibacterial conditions for these compounds have been studied, indicating their potential use in combating bacterial infections (Jing, 2012).

properties

IUPAC Name

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJYPOPDKQBQJ-WVMSUIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momordicoside A

Citations

For This Compound
131
Citations
S Wang, L Tang, Y Guo, F Yan, F Chen - Chromatographia, 2001 - Springer
… Momordicoside A has been determined by solid-phase extraction (SPE) on a Envi Carb … The method was applied to the determination of momordicoside A in various tissues from …
Number of citations: 6 link.springer.com
S Wang, L Tang, YR Guo, F Yan… - Se pu= Chinese Journal of …, 2001 - europepmc.org
A rapid, simple and accurate method for the determination of momordicoside A has been established using solid phase extraction (SPE) followed by high performance liquid …
Number of citations: 7 europepmc.org
JL Perez, SR Shivanagoudra, WH Perera… - Journal of Functional …, 2021 - Elsevier
… The molecular docking results for charantoside XV, karaviloside VI, karaviloside VIII, momordicoside L, momordicoside A reinforce our current hypothesis concerning the interactions …
Number of citations: 4 www.sciencedirect.com
WH Perera, SR Shivanagoudra, JL Pérez, DM Kim… - Molecules, 2021 - mdpi.com
… binding energy for momordicoside A and formed ten hydrogen bonds with the active site of α-amylase. Therefore, according to theoretical studies, momordicoside A was more likely to …
Number of citations: 26 www.mdpi.com
H Xie, S Huang, H Deng, Z Wu, A Ji - Zhong yao cai= Zhongyaocai …, 1998 - europepmc.org
The paper deals with the study of chemical constituents of the unmatured fruits of Chinese traditional medicine Momordica charantia L. which is usually used as green-stuff. There are …
Number of citations: 36 europepmc.org
P Xuan, X Chen, Q Sun, J Liang, F Chen - Microchimica Acta, 2009 - Springer
… mg of momordicoside A was added respectively. Each group was subjected to sample preparation procedure, followed by the triplicate measurements of momordicoside A under the …
Number of citations: 1 link.springer.com
YH Wang, B Avula, Y Liu, IA Khan - Journal of chromatographic …, 2008 - academic.oup.com
… , momordicoside A by Shui Wang (12). It is important to note that momordicoside A occurs widely in … of five major cucurbitane-type compounds (Momordicoside A, 1; Momordicoside L, 2; …
Number of citations: 24 academic.oup.com
M Kikuchi, T Ishikawa, T Iida, S Seto… - Agricultural and …, 1986 - Taylor & Francis
… Although the structures of triterpene glucosides (momordicoside A,B,C,D and E),14) fatty acids and sterols15) from seed oils of Momordica charantia L. have already been elucidated, …
Number of citations: 8 www.tandfonline.com
GK Prasesti, K Anggadiredja, NF Kurniati - Pharmacia, 2023 - pharmacia.pensoft.net
… The Pa values for cholesterol antagonist, proliferative disease treatment, nitric oxide scavenger, and anti-inflammatory agents in Momordicoside A are respectively 0.841, 0.666, 0.59, …
Number of citations: 3 pharmacia.pensoft.net
PB Dhasan, M Jegadeesan… - Pharmacognosy …, 2008 - journals.lww.com
… 5-ene-3O-biglucoside (momordicoside-A), respectively which were reported earlier … found to be a derivative of momordicoside-A. The compound was … 22-didehydroxy momordicoside-A. …
Number of citations: 13 journals.lww.com

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